molecular formula C9H9BrO B13589707 3-(3-Bromophenyl)-2-propen-1-ol

3-(3-Bromophenyl)-2-propen-1-ol

Cat. No.: B13589707
M. Wt: 213.07 g/mol
InChI Key: FSYTZONKJWJPPJ-DUXPYHPUSA-N
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Description

3-(3-Bromophenyl)-2-propen-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propenol group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-propen-1-ol typically involves the bromination of a phenylpropenol precursor. One common method is the electrophilic bromination of 3-phenyl-2-propen-1-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Boronic acids, palladium catalysts

Major Products Formed

Scientific Research Applications

3-(3-Bromophenyl)-2-propen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-propen-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and the propenol group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. For example, its ability to form covalent bonds with biological macromolecules can inhibit enzyme activity or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylboronic acid
  • 3-Bromophenyl ether
  • 3-Bromophenyl pyrazoline derivatives

Uniqueness

3-(3-Bromophenyl)-2-propen-1-ol is unique due to its combination of a bromine-substituted phenyl ring and a propenol group. This structure provides a versatile platform for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2/b4-2+

InChI Key

FSYTZONKJWJPPJ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/CO

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCO

Origin of Product

United States

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